6-Bromo-4-iodoisoquinoline
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Overview
Description
6-Bromo-4-iodoisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅BrIN. It is a derivative of isoquinoline, which is a fused ring compound consisting of a benzene ring and a pyridine ring. The presence of both bromine and iodine atoms in the structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-iodoisoquinoline can be achieved through various methods. One common approach involves the bromination and iodination of isoquinoline derivatives. For instance, the selective bromination of isoquinoline can be carried out using bromine in nitrobenzene, followed by iodination using iodine and a suitable oxidizing agent .
Another method involves the palladium-catalyzed cyclization of 2-alkynyl benzyl azides. This reaction is typically carried out in the presence of palladium(II) bromide, copper(II) bromide, and lithium bromide in acetonitrile. The reaction conditions are optimized to selectively produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-iodoisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form isoquinoline N-oxides or reduction to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Cross-Coupling: Palladium catalysts, such as palladium(II) acetate, and boronic acids or stannanes are typically used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromine or iodine atoms.
Cross-Coupling: Products are typically biaryl compounds or other complex organic molecules.
Oxidation: Isoquinoline N-oxides are common oxidation products.
Scientific Research Applications
6-Bromo-4-iodoisoquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of bioactive molecules, including potential drug candidates.
Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals, particularly in oncology and neurology.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-iodoisoquinoline depends on its specific application. In cross-coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary depending on the structure and functional groups of the derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Bromoisoquinoline: Lacks the iodine atom, making it less versatile in certain synthetic applications.
6-Iodoisoquinoline: Lacks the bromine atom, which can affect its reactivity and the types of reactions it can undergo.
4,6-Dibromoisoquinoline: Contains two bromine atoms instead of a bromine and an iodine atom, leading to different reactivity patterns.
Uniqueness
6-Bromo-4-iodoisoquinoline is unique due to the presence of both bromine and iodine atoms, which allows for greater versatility in synthetic applications. The combination of these halogens enables selective functionalization and cross-coupling reactions that are not possible with compounds containing only one type of halogen.
Properties
IUPAC Name |
6-bromo-4-iodoisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJDTCMXQLMRBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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